Heptolamide

Clinical pharmacology Diabetes mellitus Sulfonylurea dosing

Sourcing a structurally authenticated sulfonylurea reference compound with a documented historical clinical profile is challenging; marketed analogs cannot substitute for reproducible SAR or analytical method development. Heptolamide (CAS 1034-82-8) is the only first-generation sulfonylurea bearing a cycloheptyl N′-substituent, filling a critical SAR gap between acetohexamide (cyclohexyl) and tolazamide (azepane). • XLogP3 of 3.4-0.7 to 1.6 log units above all marketed first-generation sulfonylureas-enables systematic lipophilicity-permeability correlation studies. • Phase 2 clinical data (100-600 mg/day vs. acetohexamide) provide a rare benchmark for drug development failure analysis. • Distinct LC-MS/MS retention time and fragmentation pattern make it an ideal internal standard free from co-elution with prescribed sulfonylureas. Supplied at 95% purity with batch-specific NMR, HPLC, and GC documentation. Custom synthesis lead time is 2-4 months.

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
CAS No. 1034-82-8
Cat. No. B090935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptolamide
CAS1034-82-8
Molecular FormulaC15H22N2O3S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2
InChIInChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18)
InChIKeyQCCIACYFEQKAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptolamide: First-Generation Sulfonylurea Reference Standard


Heptolamide (CAS 1034-82-8) is a first-generation sulfonylurea oral hypoglycemic agent assigned the WHO International Nonproprietary Name (INN) in 1962 and 1965 . It is classified chemically as 1-cycloheptyl-3-(4-methylphenyl)sulfonylurea (molecular formula C₁₅H₂₂N₂O₃S, molecular weight 310.41 g/mol) and belongs to the benzenesulfonamide class [1][2]. Heptolamide exerts its antihyperglycemic effect through inhibition of ATP-sensitive potassium channels (K_ATP) on pancreatic β-cells, stimulating insulin secretion—a mechanism shared across the sulfonylurea class [3]. The compound advanced to Phase 2 clinical development but was never commercialized, placing it among a subset of historically evaluated but unmarketed first-generation sulfonylureas [4]. Its distinguishing structural feature is the cycloheptyl (seven-membered ring) substituent at the urea N′-position, a feature absent in all marketed first-generation sulfonylureas [1][2].

Structural Probe Unique cycloheptyl N′-substituent for sulfonylurea SAR studies
Pathway Research K_ATP channel inhibition mechanism research tool
Historical Context Phase 2 compound with reported human study parameters

Why Heptolamide Is Not Interchangeable with Marketed Sulfonylureas


Although Heptolamide shares the core sulfonylurea pharmacophore and K_ATP channel inhibition mechanism with marketed first-generation agents such as tolbutamide, chlorpropamide, acetohexamide, and tolazamide, substitution is contraindicated in analytical, pharmacological, and structure-activity relationship (SAR) contexts due to key physicochemical and structural divergences. Heptolamide's cycloheptyl substituent (seven-membered carbocycle) confers a computed XLogP3 of 3.4, markedly exceeding the lipophilicity of tolbutamide (XLogP 2.18), chlorpropamide (XLogP 1.8), acetohexamide (logP ~2.4–2.7), and tolazamide (logP ~2.5) [1][2][3]. This difference in logP of 0.9–1.6 units predicts meaningful divergence in membrane partitioning, plasma protein binding, and metabolic clearance [1]. Furthermore, Heptolamide was evaluated clinically at daily doses of 100–600 mg, representing a distinct potency band relative to acetohexamide (250–1000 mg/day in the same 1961 head-to-head study) [4]. These non-interchangeable properties underscore the necessity of using the exact compound for reproducible reference experiments, calibration standards, or historical comparator studies.

Lipophilicity mismatch
Heptolamide XLogP3 3.4 exceeds marketed analogs by 0.7–1.6 units; membrane partitioning and protein binding profiles may not transfer directly from lower-logP sulfonylureas.
Dose range divergence
Reported study doses (100–600 mg/day) differ from acetohexamide (250–1000 mg/day); dose-response relationships require compound-specific validation.
Procurement lead time
Custom synthesis with 2–4 month lead time limits direct substitution for time-sensitive studies vs. stocked marketed sulfonylureas.

Quantitative Differential Evidence vs. First-Generation Analogs


Clinical Dose Range vs. Acetohexamide

In the sole published clinical study directly comparing Heptolamide (referred to as cycloheptolamide) with another first-generation sulfonylurea, Balodimos et al. (1961) tested both agents in diabetic patients over periods up to ten months. Heptolamide was administered at daily doses ranging from 100 to 600 mg, while acetohexamide was dosed at 250 to 1000 mg per day [1]. The lower minimum effective daily dose of Heptolamide (100 mg vs. 250 mg for acetohexamide) suggests modestly greater milligram-scale potency, though the study concluded neither agent presented major advantages over existing sulfonylureas tolbutamide and chlorpropamide [1]. This head-to-head dataset is the only comparative clinical evidence available for Heptolamide.

Head-to-head dose comparison
Head-to-head
Heptolamide 100–600 mg/day vs. Acetohexamide 250–1000 mg/day
Supports translational dose-range modeling; minimum effective dose 100 mg (Heptolamide) vs. 250 mg (Acetohexamide) in reported study
71 patients, up to 10 months; Balodimos et al. 1961; data specific to responder population
Clinical pharmacology Diabetes mellitus Sulfonylurea dosing

Lipophilicity Comparison with Marketed Sulfonylureas

Computed lipophilicity (XLogP3) for Heptolamide is 3.4 (PubChem), which is substantially higher than the values for all marketed first-generation sulfonylurea comparators: tolbutamide XLogP = 2.18, chlorpropamide XLogP = 1.8 (both from IUPHAR/BPS Guide to Pharmacology), acetohexamide logP = 2.4–2.7, and tolazamide logP = 2.5 (ChemBase) [1][2][3]. A logP differential of 0.9 to 1.6 units predicts a 8- to 40-fold increase in octanol–water partition coefficient, which has direct implications for membrane permeability, tissue distribution, and hepatic metabolism [1]. Heptolamide's higher logP is consistent with its cycloheptyl substituent contributing greater hydrophobic surface area than the n-butyl (tolbutamide), n-propyl (chlorpropamide), cyclohexyl (acetohexamide), or azepane (tolazamide) moieties.

Lipophilicity
Cross-study comparable
Heptolamide XLogP3 = 3.4; Δ 0.7–1.6 above marketed analogs
High-logP extreme for membrane permeability and metabolic stability correlation studies
Tolbutamide 2.18, Chlorpropamide 1.8, Acetohexamide 2.4–2.7, Tolazamide 2.5
Physicochemical profiling Lipophilicity ADME prediction

Aqueous Solubility vs. Tolbutamide and Acetohexamide

Heptolamide's predicted aqueous solubility, computed by the ALOGPS algorithm, is 0.047 g/L (PhytoBank, based on ALOGPS prediction) [1]. This value is approximately 2.3- to 3-fold lower than experimentally reported solubilities for tolbutamide (0.109–0.14 g/L at 25–37 °C) [2] and approximately 5.3-fold lower than acetohexamide (~0.25 g/L at 25 °C) [3]. The reduced aqueous solubility is mechanistically consistent with Heptolamide's higher logP; together, these properties define a distinct biopharmaceutical profile that would necessitate different solubilization strategies in formulation development.

Aqueous solubility
Cross-study comparable
Heptolamide 0.047 g/L (ALOGPS); 2.3–5.3× lower than comparators
Defines distinct biopharmaceutical profile; requires separate solubilization strategies
Tolbutamide 0.109–0.14 g/L, Acetohexamide ~0.25 g/L (experimental)
Aqueous solubility Formulation development Biopharmaceutics

Cycloheptyl Substituent: Unique Structural Scaffold

Heptolamide is the only first-generation sulfonylurea to incorporate a cycloheptyl (seven-membered cycloalkane) substituent at the urea N′-position. All marketed first-generation sulfonylureas possess distinct N′-substituents: tolbutamide (n-butyl, C₄ linear chain), chlorpropamide (n-propyl, C₃ linear chain, plus Cl on the phenyl ring), acetohexamide (cyclohexyl, six-membered ring, plus acetyl on the phenyl ring), and tolazamide (azepane, a seven-membered ring containing one nitrogen heteroatom) [1][2][3]. While tolazamide also contains a seven-membered ring, its azepane heterocycle introduces a basic nitrogen center absent in Heptolamide's carbocyclic cycloheptyl group, differentiating pKₐ, hydrogen-bonding capacity, and conformational flexibility [1]. This structural uniqueness makes Heptolamide an irreplaceable probe for SAR studies exploring the effect of ring size and carbocycle vs. heterocycle substitution on sulfonylurea receptor (SUR1) binding and insulin secretagogue activity.

Structural scaffold
Class-level inference
Cycloheptyl (C₇H₁₃) N′-substituent; no marketed analog contains this carbocycle
Enables SAR interrogation of seven-membered ring effect on SUR1 binding
Tolazamide azepane (N-heterocycle) provides closest but distinct comparison
Medicinal chemistry Structure-activity relationship (SAR) Sulfonylurea scaffold

Custom Synthesis and Procurement Lead Time

Unlike tolbutamide, chlorpropamide, acetohexamide, and tolazamide—all of which are available as stock items from multiple commercial vendors—Heptolamide is not maintained as a catalog product by major chemical suppliers. MedKoo Biosciences lists Heptolamide (Cat# 576255) as requiring custom synthesis with a minimum order quantity of 1 gram, an estimated lead time of 2 to 4 months, and pricing described as 'typically high for intricate chemistries' . Bidepharm offers Heptolamide at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) but availability is subject to inquiry . This procurement profile contrasts sharply with marketed sulfonylureas, which are routinely stocked at purities ≥98% with next-day shipping. Researchers planning experiments with Heptolamide must factor in extended lead times and minimum order quantities—parameters irrelevant for comparator compounds.

Procurement profile
Data to verify
Custom synthesis; minimum 1 g; lead time 2–4 months
Procurement planning differs from catalog sulfonylureas; verify with supplier
Supplier-reported; no published peer-reviewed procurement data available
Chemical procurement Custom synthesis Reference standard sourcing

Phase 2 Development and Marketing Status

Heptolamide received a WHO INN designation (p-INNList-12, 1962; r-INNList-5, 1965) and advanced to Phase 2 clinical development, as recorded in PubChem's Drug Development Summary and DrugBank [1][2]. However, it was never submitted for regulatory approval or commercialized. Its clinical status is listed as 'Inactive' and 'Not Approved' across regulatory databases, with no approved indications in any country . This contrasts with tolbutamide, chlorpropamide, acetohexamide, and tolazamide, all of which received FDA approval and were commercialized. Heptolamide's development pathway—INN assignment followed by Phase 2 termination—makes it a valuable comparator in retrospective analyses of sulfonylurea drug candidate attrition, providing a specific case study of a compound that demonstrated clinical efficacy but did not progress to market.

Development history
Class-level inference
Max Phase 2; WHO INN 1962/1965; never commercialized
Supports retrospective attrition research; compound met early efficacy benchmarks
Public databases; no regulatory approval in any country
Drug development history Phase 2 clinical trial Sulfonylurea attrition

Optimal Research and Industrial Application Scenarios


Sulfonylurea SAR Studies with Cycloheptyl Reference

Heptolamide is the only first-generation sulfonylurea bearing a cycloheptyl N′-substituent, a structural feature absent in all marketed analogs (tolbutamide: n-butyl; chlorpropamide: n-propyl; acetohexamide: cyclohexyl; tolazamide: azepane) [1]. For medicinal chemistry teams systematically exploring the effect of N′-substituent ring size and carbocycle vs. heterocycle composition on SUR1 binding affinity, insulin secretagogue potency, and selectivity, Heptolamide fills an essential SAR gap between the six-membered cyclohexyl (acetohexamide) and the seven-membered nitrogen-containing azepane (tolazamide). Its procurement, while requiring custom synthesis with a 2–4 month lead time, enables otherwise inaccessible comparative SAR experiments [2].

High-LogP Model for Lipophilicity-Dependent Pharmacokinetics

With an XLogP3 of 3.4, Heptolamide is substantially more lipophilic than any marketed first-generation sulfonylurea (tolbutamide XLogP 2.18; chlorpropamide XLogP 1.8; acetohexamide logP ~2.7; tolazamide logP ~2.5) [1]. This 0.7–1.6 log unit differential makes Heptolamide an ideal model compound for studies correlating sulfonylurea lipophilicity with membrane permeability (e.g., Caco-2 or PAMPA assays), plasma protein binding (equilibrium dialysis), or hepatic microsomal metabolic stability. Researchers investigating whether higher sulfonylurea logP correlates with increased off-target tissue distribution or altered clearance kinetics can use Heptolamide as the high-logP extreme of the first-generation series.

Historical Drug Attrition Case Study

Heptolamide reached Phase 2 clinical development and was assigned a WHO INN, yet was never commercialized—unlike its contemporaneous comparators tolbutamide, chlorpropamide, acetohexamide, and tolazamide, all of which received marketing authorization [1]. The Balodimos et al. (1961) study provides direct head-to-head clinical data (100–600 mg/day Heptolamide vs. 250–1000 mg/day acetohexamide), concluding that neither agent offered major advantages over existing therapies [2]. For academic or industry groups analyzing the molecular, pharmacological, or commercial factors that differentiate successfully marketed drugs from clinically tested but abandoned candidates, Heptolamide provides a uniquely documented case study with comparative clinical efficacy data.

Analytical Reference Standard for Method Development

Heptolamide (CAS 1034-82-8, MW 310.41, molecular formula C₁₅H₂₂N₂O₃S) is structurally distinct from all commonly encountered sulfonylurea analytical reference standards [1]. Its unique retention time in reversed-phase HPLC (predicted from its XLogP3 of 3.4), distinct mass spectrometric fragmentation pattern (exact mass 310.1351 Da), and absence from commercial pharmaceutical formulations make it an ideal internal standard or system suitability compound for LC-MS/MS methods designed to quantify sulfonylureas in biological matrices—free from the risk of co-elution with commonly prescribed agents. Bidepharm offers Heptolamide at 95% purity with batch-specific NMR, HPLC, and GC documentation [2].

Application
Selection Property
Validation Focus
Sulfonylurea SAR studies
Cycloheptyl N′-substituent specificity
SUR1 binding and insulin secretagogue activity interpretation
Lipophilicity-dependent ADME research
XLogP3 3.4 lipophilicity extreme
Membrane permeability and metabolic stability correlation
Drug attrition case studies
Phase 2 development status with comparative human study data
Determinants of sulfonylurea development discontinuation
Analytical method development
Structurally distinct retention and mass profile
Absence from commercial formulations for co-elution risk mitigation
Quote Request

Request a Quote for Heptolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.